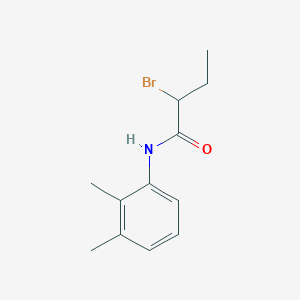![molecular formula C8H14O2 B2930024 {8-Oxabicyclo[3.2.1]octan-3-yl}methanol CAS No. 1781031-03-5](/img/structure/B2930024.png)
{8-Oxabicyclo[3.2.1]octan-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” is a chemical compound with a molecular weight of 141.21 . It is also known as “{8-oxabicyclo[3.2.1]octan-3-yl}methanamine” and has the IUPAC name "8-oxabicyclo[3.2.1]oct-3-ylmethanamine" . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . This process allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis
The InChI code for “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” is “1S/C8H15NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-5,9H2” and the InChI key is "YNTJGZBUFFVLPV-UHFFFAOYSA-N" .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” include a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This process is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Physical And Chemical Properties Analysis
“{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” has a molecular weight of 141.21 . The physical form of this compound is liquid .Wissenschaftliche Forschungsanwendungen
Synthesis of Tropane Alkaloids
The 8-oxabicyclo[3.2.1]octane scaffold is a crucial component in the synthesis of tropane alkaloids . These alkaloids have a variety of biological activities and are of significant interest in medicinal chemistry. The enantioselective construction of this scaffold is essential for creating these compounds, which include atropine and cocaine, known for their pharmacological effects.
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis . Its unique structure allows for the creation of complex molecules, which can be used in the development of new drugs and materials. Its role as an intermediate means it can be transformed into a variety of other chemical entities, enhancing its utility in synthetic chemistry.
Agrochemical Research
In agrochemical research, “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” can be used to develop new compounds that protect crops from pests and diseases . Its structural complexity allows for the creation of novel molecules that can interact with biological systems in specific ways, potentially leading to safer and more effective agrochemicals.
Pharmaceutical Development
The pharmaceutical industry can utilize this compound for the development of new therapeutic agents . Its bicyclic structure is similar to many bioactive molecules, making it a valuable starting point for the design of drugs with potential applications in treating a wide range of diseases.
Dyestuff Field
As a versatile chemical, “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” may also find applications in the dyestuff field . It could be used to synthesize new dyes with unique properties, such as enhanced stability or novel coloration effects, which are important in textile and materials science.
Material Science
The unique chemical structure of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” makes it a candidate for the development of new materials . Its potential to form polymers or act as a building block for complex architectures could lead to materials with new properties, useful in various technological applications.
Wirkmechanismus
Target of Action
The primary targets of {8-Oxabicyclo[32This compound is a structural motif in many classes of natural products, some of which show interesting biological activities
Mode of Action
The mode of action of {8-Oxabicyclo[32It’s known that the compound can be synthesized via a tandem c–h oxidation/oxa- [3,3] cope rearrangement/aldol reaction . This suggests that it may interact with its targets through similar mechanisms, leading to changes in the target’s function or structure.
Biochemical Pathways
The specific biochemical pathways affected by {8-Oxabicyclo[32The compound’s synthesis involves a tandem c–h oxidation/oxa- [3,3] cope rearrangement/aldol reaction , which suggests that it may affect similar biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {8-Oxabicyclo[32These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of {8-Oxabicyclo[32Compounds with similar structures have shown a wide array of interesting biological activities . For instance, Englerin A, a potential anti-tumor reagent, shows selective activity to renal cancer cell lines at the nanomolar level .
Safety and Hazards
The safety information for “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” includes several precautionary statements such as P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . The compound is labeled with the GHS05 pictogram and has the signal word "Danger" .
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Eigenschaften
IUPAC Name |
8-oxabicyclo[3.2.1]octan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGNVRGZXBAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)
![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)
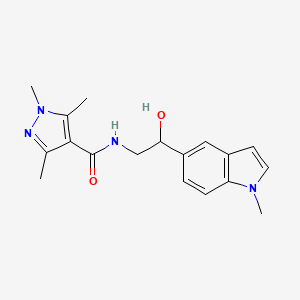
![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)
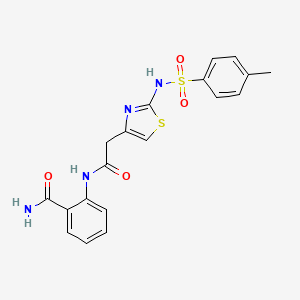

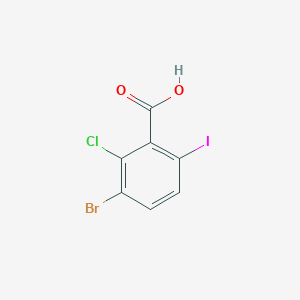
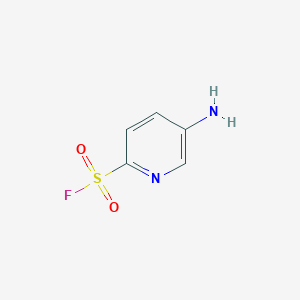

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)
![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)
